molecular formula C17H16ClFN2O3S B3003465 2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide CAS No. 899975-99-6

2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide

Cat. No.: B3003465
CAS No.: 899975-99-6
M. Wt: 382.83
InChI Key: PRVAJDKEJNBGSX-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide is a benzamide derivative characterized by a chloro-fluoro-substituted aromatic ring and a 1,1-dioxothiazinan moiety attached to the para-position of the benzamide’s phenyl group. This compound is of interest in medicinal and agrochemical research due to the pharmacological relevance of benzamide scaffolds, which are often employed as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c18-14-4-3-5-15(19)16(14)17(22)20-12-6-8-13(9-7-12)21-10-1-2-11-25(21,23)24/h3-9H,1-2,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVAJDKEJNBGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the 1,1-dioxothiazinan-2-yl Group: The next step involves the introduction of the 1,1-dioxothiazinan-2-yl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with a suitable thiazinan derivative.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazinan ring, to form different oxidation states and derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and mild temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzamides, while oxidation and reduction can lead to different oxidation states of the thiazinan ring.

Scientific Research Applications

2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Chemical Biology: It is employed in chemical biology to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide Class

Substituent Variations on the Benzamide Core
  • Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): This insect growth regulator shares the 2,6-difluorobenzamide core but replaces the dioxothiazinan group with a urea-linked 4-chlorophenyl moiety. The urea functionality enhances hydrogen-bonding interactions, making it effective as a chitin synthesis inhibitor. In contrast, the dioxothiazinan group in the target compound may improve membrane permeability due to its polar yet non-ionizable sulfone groups .
  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide: This analogue () features a trifluoropropan-2-yl ether substituent instead of the dioxothiazinan group. The target compound’s dioxothiazinan ring, however, balances polarity and rigidity, which could reduce off-target effects .
Heterocyclic Modifications
  • Thiazole Derivatives (e.g., 2-Chloro-N-[4-(p-substituted phenyl)-thiazol-2-yl]-acetamides): Thiazole-containing benzamides () utilize a five-membered sulfur heterocycle. This difference may influence binding to targets like matrix metalloproteinases (MMPs), where ring size affects active-site accommodation .
  • 1,3,5-Oxadiazin-2-amines (e.g., 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines) : These compounds () feature a six-membered oxadiazine ring with trichloromethyl and aryl groups. The oxygen and nitrogen atoms in the oxadiazine ring create distinct hydrogen-bonding profiles compared to the sulfone-rich dioxothiazinan. The latter’s sulfone groups may enhance water solubility and metabolic resistance .

Biological Activity

2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dioxothiazinan moiety and a fluorobenzamide group, which contributes to its biological activity. The molecular formula and weight are essential for understanding its interactions with biological targets.

Property Value
Molecular FormulaC₁₄H₁₃ClF₁N₂O₂S
Molecular Weight316.78 g/mol
IUPAC NameThis compound

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, preliminary studies suggest that it may interact with specific protein targets involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular metabolism or signaling, potentially affecting pathways involved in cancer proliferation.
  • Modulation of Receptor Activity : It may act as an antagonist or agonist at certain receptors, influencing cellular responses to external stimuli.

Anticancer Properties

Recent investigations have shown that this compound exhibits significant anticancer activity in vitro. It has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The compound's IC50 values (the concentration required to inhibit cell growth by 50%) indicate potent activity against these cell lines.

Cell Line IC50 (µM)
MCF-75.3
HeLa4.8
A5496.1

Neuroprotective Effects

There is emerging evidence suggesting that the compound may possess neuroprotective properties. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, which are critical contributors to neuronal damage.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers such as caspase activation.
  • Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation.

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